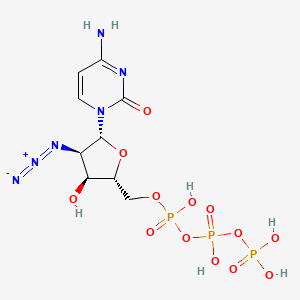

2'-Deoxy-2'-azidocytidine triphosphate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

62192-83-0 |

|---|---|

Fórmula molecular |

C9H15N6O13P3 |

Peso molecular |

508.17 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H15N6O13P3/c10-5-1-2-15(9(17)12-5)8-6(13-14-11)7(16)4(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-8,16H,3H2,(H,21,22)(H,23,24)(H2,10,12,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 |

Clave InChI |

HWSNFUNJICGTGY-XVFCMESISA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

SMILES isomérico |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

Sinónimos |

2'-deoxy-2'-azidocytidine triphosphate |

Origen del producto |

United States |

Synthesis and Chemical Properties

The synthesis of 2'-Deoxy-2'-azidocytidine triphosphate typically begins with the corresponding nucleoside, 2'-deoxy-2'-azidocytidine. The key step in its synthesis is the phosphorylation of the 5'-hydroxyl group of the nucleoside to introduce the triphosphate moiety. A common method for this transformation is the one-step phosphorylation using phosphorus oxychloride (POCl3) and pyrophosphate. oup.com

The defining chemical feature of this compound is the azido (B1232118) (-N3) group at the 2' position of the deoxyribose sugar. This modification imparts several important properties. The azido group is relatively small and can be accommodated by the active sites of many DNA polymerases. Furthermore, the azide (B81097) is a bioorthogonal functional group, meaning it is chemically inert within biological systems but can be specifically reacted with other molecules, such as alkynes, through "click chemistry." acs.org

Table 1: Representative Physicochemical Properties of a 2'-Azido-Deoxynucleoside Triphosphate Analog

| Property | Value |

| Molecular Formula | C9H15N6O12P3 (free acid) |

| Molecular Weight | 506.16 g/mol (free acid) |

| Purity | ≥ 95 % (HPLC) |

| Form | Solution in water |

| Concentration | 100 mM |

| pH | 7.5 ±0.5 |

| Spectroscopic Properties | λmax 272 nm |

Note: The data presented is for a representative 2'-azido-deoxynucleoside triphosphate analog and serves as an illustrative example. trilinkbiotech.comjenabioscience.com

Chemical Architecture and Modifications of 2 Deoxy 2 Azidocytidine Triphosphate

Structural Classification within Pyrimidine (B1678525) Nucleoside Triphosphate Analogs

2'-Deoxy-2'-azidocytidine triphosphate is a synthetic analog of the naturally occurring pyrimidine nucleotide, 2'-deoxycytidine (B1670253) triphosphate (dCTP). drugbank.comtrilinkbiotech.com Structurally, it falls under the classification of pyrimidine 2'-deoxyribonucleoside triphosphates. drugbank.com This classification is based on its core components: a pyrimidine base (cytosine), a deoxyribose sugar moiety, and a triphosphate group attached to the 5' position of the sugar. wikipedia.org

The defining feature that distinguishes it as an analog is the substitution of the hydroxyl group (-OH) at the 2' position of the deoxyribose sugar with an azido (B1232118) group (–N₃). biosynth.com This modification categorizes it as a 2'-substituted deoxyribonucleoside analog. nih.gov Such analogs are created by altering the structure of native nucleosides to investigate and modify biochemical processes. nih.gov

Chemical Characteristics of the 2'-Azido Group and its Structural Implications

The introduction of the 2'-azido group imparts distinct chemical characteristics to the nucleoside triphosphate, which in turn have significant structural implications. The azido group is relatively small and polar. nih.gov Its presence sterically and electronically alters the conformation of the sugar ring. biosynth.com

Furthermore, the 2'-azido group provides bioorthogonal reactivity. biosynth.com This chemical handle allows for specific chemical ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the attachment of various molecules like fluorescent dyes or quenchers for research applications. biosynth.comacs.org

Stereochemical Considerations in the Ribose Moiety

The introduction of the azido group at the 2' position introduces a new stereocenter. The specific stereochemistry at this position influences the conformation of the furanose ring, a phenomenon known as sugar puckering. researchgate.net As mentioned previously, the 2'-azido substituent strongly favors the C3'-endo conformation. nih.govnih.gov This contrasts with the typical C2'-endo pucker found in B-form DNA. The preference for the C3'-endo pucker is a key stereochemical feature that influences how this analog interacts with enzymes and how it affects the structure of nucleic acids into which it is incorporated.

The stereochemistry of substituents at the 2' position is a subject of extensive study in the synthesis of nucleoside analogs, as it can significantly impact their biological activity. nih.gov

Relation to Other Modified Cytidine (B196190) and Uridine Analogs

This compound belongs to a broad class of modified nucleosides. Its properties can be understood in the context of other analogs with modifications at the sugar or base.

Other 2'-Modified Analogs: A variety of substituents have been introduced at the 2' position of nucleosides to modulate their properties. Common examples include 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) modifications. nih.gov Like the 2'-azido group, these modifications can influence sugar pucker and nuclease resistance. For instance, the 2'-fluoro modification also favors a C3'-endo pucker and is well-tolerated in nucleic acid helices. iu.edu The development of 2'-deoxy-2'-fluoro-2'-methyl analogues was an attempt to combine the properties of both substituents for potential antiviral applications. nih.gov

Analogs with Base Modifications: Modifications are not limited to the sugar moiety. For example, 5-azido-2'-deoxyuridine 5'-triphosphate is an analog of thymidine (B127349) triphosphate with an azido group on the pyrimidine base, which can be used for photoaffinity labeling. baseclick.eu 5-Aza-2'-deoxycytidine-5'-triphosphate is another analog where a nitrogen atom replaces a carbon in the pyrimidine ring, affecting its electronic properties. nih.gov

Analogs with Different Sugar Scaffolds: Some analogs feature more drastic changes to the sugar itself. For instance, in arabinofuranosylcytosine (Ara-C), the 2'-hydroxyl group is in the ara configuration (trans to the 3'-hydroxyl group), which significantly alters its biological activity. acs.org

The study of these various analogs, including this compound, provides valuable insights into the structure-function relationships of nucleic acids and the enzymes that process them. nih.gov

Cellular Kinase-Mediated Phosphorylation to the Triphosphate Form

The conversion of 2'-Deoxy-2'-azidocytidine to its triphosphate metabolite is a sequential process involving three phosphorylation steps. This pathway is primarily initiated by deoxycytidine kinase, followed by the actions of other key cellular nucleoside and nucleotide kinases.

Role of Deoxycytidine Kinase and Other Nucleoside Kinases

The initial and often rate-limiting step in the activation of 2'-Deoxy-2'-azidocytidine is the phosphorylation of the 5'-hydroxyl group to form 2'-Deoxy-2'-azidocytidine monophosphate. This reaction is predominantly catalyzed by the enzyme deoxycytidine kinase (dCK) . core.ac.uknih.gov dCK is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. nih.gov Its broad substrate specificity allows it to phosphorylate a variety of nucleoside analogs, including 2'-Deoxy-2'-azidocytidine. core.ac.uk In fact, studies have shown that 2'-Deoxy-2'-azidocytidine is a substrate for dCK and is phosphorylated more rapidly than deoxycytidine itself under certain conditions. nih.gov

Following the initial phosphorylation by dCK, the resulting monophosphate is a substrate for UMP/CMP kinase (CMPK) . This enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to the monophosphate, yielding 2'-Deoxy-2'-azidocytidine diphosphate (B83284). nih.gov CMPK plays a vital role in the synthesis of pyrimidine nucleotides and can phosphorylate a range of cytidine and deoxycytidine analog monophosphates. nih.gov

The final phosphorylation step, converting the diphosphate to the active this compound, is carried out by nucleoside diphosphate kinases (NDPKs) . These enzymes exhibit broad substrate specificity, transferring the terminal phosphate group from ATP or other nucleoside triphosphates to a wide array of nucleoside diphosphates.

Efficiency of Phosphorylation in Different Cell Types

The efficiency of 2'-Deoxy-2'-azidocytidine phosphorylation can vary significantly among different cell types, a phenomenon largely attributed to the differential expression and activity of deoxycytidine kinase. core.ac.uknih.gov Cells with higher levels of dCK activity generally exhibit more efficient phosphorylation of 2'-Deoxy-2'-azidocytidine and, consequently, greater accumulation of its active triphosphate form. nih.gov This cell-type-specific activation is a key determinant of the compound's selective biological effects.

For instance, a study demonstrated that overexpression of dCK in HeLa cells significantly increased the incorporation of 2'-Deoxy-2'-azidocytidine into cellular RNA, highlighting the direct relationship between dCK levels and the extent of metabolic activation. nih.gov The kinetic properties of dCK can also differ between cell lines, further influencing the rate of phosphorylation. As an example of this variability, the kinetic parameters for the dCK-mediated phosphorylation of deoxycytidine in different human cancer cell lines are presented in the table below. While specific data for 2'-Deoxy-2'-azidocytidine is not available, these values for the natural substrate illustrate the inherent differences in dCK activity across cell types.

Table 1: Kinetic Parameters of Deoxycytidine Kinase in Different Human Cancer Cell Lines

| Cell Line | Apparent Km (µM) | Apparent Vmax (nmol/hr/106 cells) |

|---|---|---|

| A2780 | 0.4 | 0.8 |

| WiDr | 0.9 | 1.1 |

| C26-10 | 1.5 | 1.6 |

Data for the natural substrate deoxycytidine, illustrating the variability of dCK activity. core.ac.uk

Dynamics of Intracellular Triphosphate Pool Formation and Retention

Alternative Metabolic Routes and Formation of Related Metabolites (e.g., diphosphate)

In addition to the primary phosphorylation pathway, 2'-Deoxy-2'-azidocytidine and its metabolites can be subject to alternative metabolic conversions. One potential route is the deamination of 2'-Deoxy-2'-azidocytidine monophosphate by the enzyme dCMP deaminase . nih.govwikipedia.org This enzyme normally converts deoxycytidylate to deoxyuridylate. wikipedia.org For the related compound 5-aza-2'-deoxycytidine, its monophosphate form is a substrate for dCMP deaminase, although it is deaminated at a much lower rate than the natural substrate, dCMP. nih.gov The resulting 2'-azido-2'-deoxyuridine (B559683) monophosphate could then potentially be further phosphorylated to its di- and triphosphate forms, leading to the formation of related active metabolites.

The formation of the diphosphate of 2'-Deoxy-2'-azidocytidine is a key intermediate step in the activation pathway. This metabolite is formed from the monophosphate by the action of UMP/CMP kinase and is subsequently converted to the active triphosphate by nucleoside diphosphate kinases. The intracellular concentration of the diphosphate is generally lower than that of the monophosphate and triphosphate forms, reflecting its transient nature as an intermediate in the phosphorylation cascade.

Significance of Nucleoside Triphosphate Analogs in Elucidating Enzymatic Mechanisms

Nucleoside triphosphate analogs are invaluable for dissecting the intricate mechanisms of enzymes, particularly polymerases. acs.orgnih.gov By observing how these modified substrates interact with an enzyme, researchers can deduce critical information about the enzyme's active site, its substrate specificity, and the catalytic process itself. For example, the incorporation or rejection of a specific analog can reveal the steric and electronic constraints of the enzyme's active site. acs.org

Analogs containing reactive groups can be used for photoaffinity labeling, a technique where the analog binds to the enzyme's active site and, upon activation by light, forms a covalent bond. nih.govnih.gov This allows for the precise identification and characterization of the substrate-binding domains of the enzyme. Furthermore, the use of analogs that terminate chain elongation has been instrumental in the development of DNA sequencing methodologies, a cornerstone of modern molecular genetics. nih.gov The ability to synthesize DNA with specifically placed modifications enables detailed studies of DNA-protein interactions and the mechanisms of DNA repair. oup.com

The Chemical Compound: 2'-Deoxy-2'-azidocytidine triphosphate

The focus of this article is the specific nucleoside triphosphate analog, this compound. This compound has emerged as a significant tool in various biochemical and molecular research applications due to its unique chemical properties.

Molecular Mechanisms of Action of 2 Deoxy 2 Azidocytidine Triphosphate

Competitive Inhibition of Nucleic Acid Polymerases

2'-Deoxy-2'-azidocytidine triphosphate exerts its inhibitory effects by acting as a competitive substrate for various nucleic acid polymerases. This competition arises from its structural resemblance to the natural substrate, deoxycytidine triphosphate (dCTP).

Substrate Mimicry and Recognition by Viral Polymerases

The efficacy of this compound as an antiviral agent is contingent on its recognition and utilization by viral polymerases. The molecule mimics the endogenous dCTP, allowing it to be accepted into the active site of these enzymes. The presence of the cytosine base and the triphosphate moiety facilitates this recognition. However, the key modification, a 2'-azido group on the deoxyribose sugar, is what ultimately dictates its inhibitory action. This substitution is small enough to be accommodated by the active sites of many viral polymerases, which often exhibit greater substrate promiscuity compared to their host cell counterparts. For instance, studies on related 2'-azido nucleoside analogs have shown their acceptance by viral enzymes like T7 RNA polymerase and poly(A) polymerase. baseclick.eu

Competitive Binding at the Active Site of Viral Reverse Transcriptases

Viral reverse transcriptases (RTs), particularly that of the Human Immunodeficiency Virus (HIV), are prime targets for nucleoside analog inhibitors. While direct kinetic data for this compound is not extensively reported, the well-characterized inhibition by the related compound, 3'-azidothymidine triphosphate (AZTTP), provides a strong model for its mechanism. AZTTP is a competitive inhibitor with respect to the natural substrate, thymidine (B127349) triphosphate (dTTP). prinsesmaximacentrum.nl It binds to the active site of HIV RT, and its incorporation efficiency can be comparable to that of the natural nucleotide. nih.govacs.org Similarly, this compound is expected to compete with dCTP for binding to the active site of viral RTs. The affinity of this binding is a critical determinant of its inhibitory potency. For related 3'-azido-dideoxyguanosine-triphosphate, resistance mutations in HIV RT were shown to decrease the binding affinity of the analog. nih.gov

Table 1: Comparative Inhibition of HIV Reverse Transcriptase by Nucleoside Analogs Note: Data for this compound is not available. Data for the related compound 3'-azidothymidine triphosphate (AZTTP) is provided for context.

| Compound | Virus/Enzyme | Ki (nM) | Competitive with | Reference |

| 3'-azidothymidine triphosphate (AZTTP) | HIV-1 Reverse Transcriptase | 41 | dTTP | prinsesmaximacentrum.nl |

Competitive Binding at the Active Site of Viral RNA-Dependent RNA Polymerases

RNA-dependent RNA polymerases (RdRps) are essential for the replication of many RNA viruses, such as the Hepatitis C virus (HCV). The NS5B protein of HCV is a well-studied RdRp that is a target for nucleoside analog inhibitors. Analogs with modifications at the 2' and 4' positions of the ribose have been shown to be potent inhibitors of HCV NS5B. For example, 4'-azido-2'-deoxy-2'-methylcytidine (B12746661) is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. nih.gov These analogs act as competitive inhibitors of the natural ribonucleotide triphosphates. While specific kinetic data for this compound against viral RdRps is limited, its structural similarities to other effective inhibitors suggest a competitive binding mechanism at the active site of these enzymes.

Interaction with Cellular DNA Polymerases

Table 2: Inhibition of Human DNA Polymerases by Nucleoside Analog Triphosphates Note: Specific data for this compound is not available. Data for related compounds is provided for context.

| Compound | Polymerase | Ki (nM) | Reference |

| Acyclovir triphosphate | DNA Polymerase α | 96 | unc.edu |

| Ganciclovir triphosphate | DNA Polymerase α | 146 | unc.edu |

Nucleic Acid Chain Termination Mechanisms

The second, and arguably more definitive, mechanism of action for this compound is the termination of nucleic acid chain elongation.

Conformational Changes Induced Upon Incorporation into Nascent Nucleic Acids

The introduction of a 2'-azido (-N₃) group into the deoxyribose sugar ring of cytidine (B196190) induces significant conformational preferences that alter the local and global geometry of nucleic acid duplexes. The primary structural impact of this modification is on the pucker of the sugar moiety. X-ray crystallographic and NMR spectroscopic analyses of related 2'-azido-modified nucleosides within nucleic acid helices have shown that the bulky and electronegative azido (B1232118) group strongly favors a C3′-endo sugar conformation. nih.govacs.org This is in contrast to the C2′-endo conformation typically dominant in canonical B-form DNA.

The modification also has a measurable impact on the thermodynamic stability of the nucleic acid duplex. Studies on RNA hairpins and duplexes containing 2'-azido modifications have demonstrated a modest destabilizing effect. In one study, the incorporation of a single 2'-azido modification in an RNA hairpin resulted in a minimal change in the melting temperature (Tm), while two modifications in a duplex caused a decrease of approximately -1.4 °C per modification. acs.org This slight decrease in thermal stability may be attributed to minor steric interference between the 2'-azido group and the adjacent 3'-phosphate group. nih.gov

Table 1: Thermodynamic Stability of RNA Duplexes With and Without 2'-Azido Modification Data derived from studies on 2'-azido-guanosine-containing RNA duplexes.

| Duplex Type | Gibbs Free Energy (ΔG°37) | Melting Temperature (Tm) |

| Unmodified RNA Duplex | -13.7 ± 0.3 kcal/mol | Not specified in source |

| 2'-N₃-G Modified Duplex | -13.3 ± 0.3 kcal/mol | ~ -1.4 °C per modification |

| Source: Adapted from reference acs.org. |

Disruption of DNA Replication Dynamics

A primary mechanism of action for 2'-deoxy-2'-azidocytidine is the potent inhibition of the initiation phase of DNA replication. nih.govnih.gov Research using polyoma virus-infected cells demonstrated that treatment with the nucleoside analogue leads to a significant reduction in the number of replicating DNA molecules. nih.gov Electron microscopy analysis revealed a 5.5-fold decrease in the quantity of replicating intermediates, indicating that replication is blocked at a very early step. nih.gov

The compound causes an accumulation of polyoma DNA molecules that are at a nascent stage of replication. nih.govnih.gov This suggests a direct interference with the formation of new replication forks at the origin of replication. Further mechanistic insight comes from studies on prokaryotic systems, which identified the E. coli primase (the dnaG protein) as a key target. This compound inhibits primase, the enzyme responsible for synthesizing the short RNA primers required for DNA polymerase to begin synthesis. nih.gov By preventing the formation of these essential primers, the compound effectively halts the initiation of new DNA chains.

Table 2: Effect of 2'-Deoxy-2'-azidocytidine on Polyoma DNA Replication Intermediates

| Parameter | Observation | Fold Decrease |

| Replicating Intermediates | Decrease in the amount detected by electron microscopy | 5.5-fold |

| Source: Adapted from reference nih.gov. |

While the principal effect of 2'-deoxy-2'-azidocytidine is on initiation, its triphosphate form also interferes with the elongation of nascent nucleic acid chains, albeit through a nuanced mechanism. In reconstructed enzymatic systems using bacteriophage G4 DNA, a pronounced inhibitory effect was observed that depended on the incorporation of this compound into the RNA primer by primase. nih.gov

Once the azido-modified nucleotide is incorporated into the primer, the subsequent extension of this primer strand by DNA polymerase III holoenzyme is severely inhibited. nih.gov This indicates that the presence of the 2'-azido group at the 3'-terminus of the primer creates a structure that is a poor substrate for DNA polymerase, effectively stalling the handover from primase to polymerase and halting chain elongation. In this system, the direct inhibition of the DNA polymerase III holoenzyme itself was found to be weak and reversible by dCTP, underscoring that the primary elongation-related block occurs after the modification is incorporated into the RNA primer. nih.gov

Modulation of Ribonucleotide Reductase Activity by Diphosphate (B83284) Analog (2'-Deoxy-2'-azidocytidine Diphosphate)

After cellular uptake, 2'-deoxy-2'-azidocytidine is phosphorylated by cellular kinases. Its diphosphate metabolite, 2'-deoxy-2'-azidocytidine diphosphate, is a powerful inhibitor of ribonucleotide reductase (RNR). nih.govbiosynth.comapexbt.com RNR is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the rate-limiting step in the synthesis of all four dNTPs required for DNA replication. biosynth.com

The inhibition of RNR by the azido-diphosphate analog disrupts the de novo synthesis of deoxyribonucleotides. This action can lead to an imbalance or depletion of the cellular dNTP pools necessary for DNA synthesis. Interestingly, in studies with polyoma-infected cells, the observed inhibition of DNA replication occurred before major changes in dNTP pools were detected, suggesting that RNR inhibition is a distinct, secondary mechanism rather than the primary cause of replication arrest in that model. nih.govapexbt.com The inhibition of RNR is specific, and the diphosphates of related 2'-substituted deoxycytidine analogs also demonstrate this powerful inhibitory effect. biosynth.com

Influence on Cellular Macromolecular Synthesis Pathways

This potent inhibition of DNA replication leads to a halt in cell cycle progression, specifically causing a prolongation of the S phase. biosynth.com As the synthesis of other macromolecules, such as proteins and RNA, is tightly coupled to cell cycle progression, the arrest in S phase indirectly impacts these pathways. The cell's inability to complete DNA replication prevents it from proceeding into the G2 and M phases, ultimately inhibiting cell growth and division. nih.gov

Applications and Utility in Academic and Preclinical Research

Chemical Biology Probes for Nucleic Acid Research

The azido (B1232118) moiety of 2'-Deoxy-2'-azidocytidine triphosphate serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with an external partner. This property makes it an excellent probe for studying nucleic acids in their native environment.

The azide (B81097) group is a key component in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. nih.gov Specifically, this compound is utilized in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of click chemistry that does not require a cytotoxic copper catalyst. pnas.org This reaction involves the covalent linkage of the azide on the nucleoside to a strained alkyne, such as a cyclooctyne, which can be attached to various reporter molecules like fluorophores or biotin (B1667282). pnas.orgnih.gov

Once this compound is incorporated into DNA by cellular polymerases, the azido-modified DNA can be tagged with fluorescent probes for imaging or with affinity tags for enrichment and pull-down experiments. nih.gov This two-step labeling strategy, where the small azide is first incorporated followed by reaction with a larger reporter molecule, is often more efficient than trying to directly incorporate a bulky dye-modified nucleotide. neb.com This approach has been successfully used for the fluorescent imaging of cellular DNA and for labeling nucleic acids for various applications. pnas.orgnih.gov

Key Features of this compound in Click Chemistry:

| Feature | Description | Reference(s) |

| Bioorthogonal Handle | The azido group is chemically inert in biological systems but reacts specifically with alkynes. | nih.gov |

| SPAAC Compatibility | Enables copper-free click chemistry, which is crucial for live-cell applications. | pnas.org |

| Versatile Labeling | Allows for the attachment of a wide range of reporter molecules (e.g., fluorophores, biotin). | pnas.orgnih.gov |

| Two-Step Efficiency | The small size of the azide allows for efficient enzymatic incorporation into DNA prior to labeling. | neb.com |

Azido-modified nucleotides are powerful tools for studying the interactions between nucleic acids and proteins through photo-crosslinking. nih.govnih.gov Upon irradiation with UV light, the azido group is converted into a highly reactive nitrene, which can form a covalent bond with nearby molecules, including amino acid residues of interacting proteins. nih.gov By incorporating this compound into a specific DNA sequence, researchers can "capture" the proteins that bind to that site. nih.govnih.gov

This technique allows for the identification of the specific proteins or protein subunits that are in close proximity to a particular nucleotide within a DNA sequence. nih.gov Following crosslinking, the DNA-protein complex can be isolated and the protein identified through techniques like mass spectrometry. Furthermore, by digesting the protein and analyzing the crosslinked peptide, the specific binding region on the protein can be mapped. nih.gov While this compound itself is incorporated into DNA, the same principle applies to RNA-protein interaction studies using the corresponding 2'-azido-ribonucleoside triphosphate. The introduction of azido groups into RNA allows for the identification and mapping of RNA-binding proteins. nih.govspringernature.com

The ability to specifically label nucleic acids using this compound and click chemistry has potential applications in the development of molecular diagnostics. nih.gov Modified nucleotides are fundamental to many diagnostic techniques, including PCR and sequencing-based methods. researchgate.netnih.gov By incorporating azido-modified nucleotides into amplified DNA, diagnostic probes can be subsequently tagged with signaling molecules for detection. scispace.com

This approach could be used to develop novel assays for the detection of specific DNA sequences characteristic of pathogens or disease states. The high specificity and efficiency of click chemistry can lead to improved signal-to-noise ratios in diagnostic tests. nih.gov For instance, azido-modified probes could be used in hybridization-based assays where the click reaction provides a sensitive and robust method for signal generation, potentially overcoming some of the limitations of traditional labeling methods. scispace.comnih.gov

Investigative Tool for DNA Replication and Repair Mechanisms

2'-Deoxy-2'-azidocytidine and its triphosphate form have been instrumental in dissecting the complex processes of DNA replication and repair.

Studies have shown that 2'-Deoxy-2'-azidocytidine acts as an inhibitor of DNA replication, specifically by targeting the initiation of new replication rounds. nih.govnih.gov This inhibitory effect allows researchers to synchronize cells at an early stage of replication. By arresting replication and then allowing it to proceed, the dynamics of replication fork progression can be studied in a controlled manner. nih.gov

The use of nucleotide analogs is a common strategy for monitoring replication fork dynamics. nih.govtmc.edu Techniques like DNA fiber analysis utilize sequential pulses of different modified nucleotides to label newly synthesized DNA, allowing for the visualization and measurement of replication fork speed, origin firing, and fork stalling or collapse. nih.govresearchgate.net The inhibitory properties of 2'-Deoxy-2'-azidocytidine can be used to accumulate replication intermediates at early stages, which can then be analyzed to understand the mechanisms governing the start of DNA synthesis. nih.govnih.gov For example, research using this compound in polyoma virus-infected cells revealed an accumulation of rolling circle-type replication intermediates, providing insights into this particular mode of replication.

The fidelity of DNA synthesis refers to the accuracy with which DNA polymerases select the correct nucleotide for incorporation, while processivity is the ability of a polymerase to remain associated with the template and extend the growing DNA strand. The introduction of modified nucleotides like this compound can be used to probe these fundamental properties of DNA polymerases.

The incorporation of a non-natural nucleotide can affect the fidelity of a DNA polymerase, and studying these effects can provide insights into the enzyme's active site and mechanism of nucleotide selection. nih.govnih.gov Assays that measure the misincorporation rates of modified nucleotides are used to compare the fidelity of different polymerases or to study how fidelity is affected by various conditions. harvard.eduoup.com For instance, the presence of a modified nucleotide can alter the kinetics of subsequent correct nucleotide incorporation, revealing details about the polymerase's proofreading and extension capabilities. While specific studies on the fidelity and processivity with this compound are not extensively detailed in the provided context, the general approach of using nucleotide analogs to challenge the replication machinery is a well-established method for investigating these critical aspects of DNA synthesis. neb.comthermofisher.com

Preclinical Studies in Viral Pathogenesis Models

Nucleoside analogs are a cornerstone of antiviral therapy. The ability of this compound to mimic natural nucleotides allows it to interfere with viral replication, a property that has been explored in preclinical models for several key human pathogens.

The therapeutic landscape for Human Immunodeficiency Virus Type 1 (HIV-1) is dominated by nucleoside reverse transcriptase inhibitors (NRTIs). These drugs, once converted to their triphosphate form within the cell, are incorporated by the viral reverse transcriptase, leading to chain termination of the nascent viral DNA. The foundational NRTI, 3'-azido-3'-deoxythymidine (AZT, Zidovudine), features a 3'-azido group that serves this chain-terminating function. nih.gov

While direct studies on this compound are limited, extensive research on closely related azido-cytidine analogs demonstrates potent anti-HIV-1 activity. A key example is 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine, a 4'-azido analog that exhibited extremely powerful inhibition of HIV-1 replication in cellular assays. duke.edu This compound and its hydrochloride salt showed 50% effective concentration (EC₅₀) values as low as 0.13 nM against wild-type HIV-1, and maintained high potency against drug-resistant viral strains without significant cytotoxicity. duke.edu The profound antiviral activity of these related compounds suggests that cytidine (B196190) nucleosides bearing an azido group, following intracellular phosphorylation to the triphosphate form, are a promising class of molecules for inhibiting HIV-1 replication.

| Compound | Virus Strain | EC₅₀ (nM) | Cytotoxicity (CC₅₀ in µM) | Reference |

|---|---|---|---|---|

| 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine HCl | NL4-3 (Wild-Type) | 0.086 | >100 | duke.edu |

| NL4-3 (K101E) | 0.15 | |||

| RTMDR | 0.11 |

Significant preclinical research has focused on the utility of azido-nucleosides against the Hepatitis C Virus (HCV). The HCV replicon system, a cell-based model that supports autonomous viral RNA replication, has been instrumental in this evaluation. nih.govfrontiersin.org Studies have shown that various 2'-deoxy-4'-azido nucleoside analogs are potent inhibitors of HCV replication. nih.govresearchgate.netsemanticscholar.org

The mechanism involves the intracellular phosphorylation of the parent nucleoside to its active 5'-triphosphate form by host cell kinases. nih.govsemanticscholar.org This triphosphate analog is then incorporated into the growing RNA strand by the HCV NS5B RNA-dependent RNA polymerase, where it acts as a chain terminator, halting viral genome replication. nih.govresearchgate.net Research on 2'-deoxy-4'-azido nucleosides has demonstrated that these compounds are efficiently phosphorylated and are potent inhibitors in replicon systems, with some analogs showing significantly higher potency than earlier generation nucleoside inhibitors. nih.govsemanticscholar.org

| Compound | Assay System | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 2'-deoxy-2'-β-fluoro-4'-azidocytidine (RO-0622) | HCV Replicon | 24 ± 3 | nih.govsemanticscholar.org |

| 2'-deoxy-2'-β-hydroxy-4'-azidocytidine (RO-9187) | HCV Replicon | 171 ± 12 | nih.govsemanticscholar.org |

Activity against Other RNA Viruses (e.g., RSV, Influenza, Dengue) in In Vitro Models

While direct studies on the in vitro activity of this compound against Respiratory Syncytial Virus (RSV), Influenza virus, and Dengue virus are not extensively available in the reviewed literature, research on closely related 2'-azido nucleoside analogs provides insights into its potential antiviral spectrum.

The related compound, 4'-azidocytidine (B1678695), has demonstrated inhibitory activity against the Respiratory Syncytial Virus (RSV) with a reported EC50 of 0.24 μM. nih.gov This suggests that the azido-modification at the sugar moiety can be a key structural feature for anti-RSV activity. The mechanism of action for such nucleoside analogs typically involves the intracellular phosphorylation to the active triphosphate form, which then competes with the natural nucleotide for incorporation by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication. nih.gov

Similarly, 4'-azidocytidine has been shown to inhibit the RdRp activities of the Dengue virus, with reported EC50 values ranging from 1.9 to 11 μM. nih.gov The search for effective antivirals against Dengue virus, a member of the Flaviviridae family, is a significant area of research, and various nucleoside analogs are being explored for their potential to inhibit the viral NS5 polymerase. nih.govnih.govsemanticscholar.orgneliti.com The inhibitory potential of these compounds often varies between different serotypes of the virus. nih.gov

Regarding Influenza virus, while direct data for this compound is scarce, studies on other fluorinated and modified nucleosides have shown potent anti-influenza activity. sid.ir These compounds also act by targeting the viral RdRp, highlighting this enzyme as a crucial target for antiviral intervention. sid.ir

It is important to note that the in vitro efficacy of nucleoside analogs is highly dependent on the specific cell line used for the assay and the viral strain being tested. springernature.com

Table 1: In Vitro Antiviral Activity of a Related Azido Nucleoside

| Virus | Compound | Cell Line | Assay | Endpoint | Result | Citation |

| Respiratory Syncytial Virus (RSV) | 4'-Azidocytidine | - | - | EC50 | 0.24 μM | nih.gov |

| Dengue Virus | 4'-Azidocytidine | - | RdRp activity | EC50 | 1.9-11 μM | nih.gov |

Mechanisms of Resistance Development in Viral Polymerases to Nucleoside Analogs

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. For nucleoside analogs, including those with a 2'-azido modification, resistance primarily develops through mutations in the viral polymerase, which is the direct target of the active triphosphate form of these drugs. nih.gov

Two principal mechanisms of resistance have been identified:

Enhanced Discrimination: Mutations in the polymerase can alter the enzyme's active site, leading to a decreased affinity for the nucleoside analog triphosphate compared to the natural corresponding deoxynucleoside triphosphate (dNTP). nih.gov This increased discrimination allows the polymerase to preferentially incorporate the natural substrate, thus bypassing the inhibitory effect of the analog. For instance, in HIV-1 reverse transcriptase, the L74V mutation enables the enzyme to effectively discriminate against 3'-azido-ddGTP, primarily by reducing its binding affinity. nih.govpitt.edu

Increased Excision: Some resistance mutations enhance the polymerase's ability to remove the incorporated chain-terminating nucleoside analog monophosphate from the end of the DNA or RNA chain. nih.gov This "unblocking" of the primer allows DNA or RNA synthesis to resume. This mechanism is particularly prominent for thymidine (B127349) analogs in HIV-1, where specific mutations, known as thymidine analog mutations (TAMs), augment the excision of the incorporated drug. nih.gov The K476N mutation in HIV-1 RT has been shown to partially restore the enzyme's ability to excise 3'-azido-ddGMP. nih.govpitt.edu

The specific mutations that confer resistance can vary depending on the virus and the specific chemical structure of the nucleoside analog. nih.gov The base of the nucleoside has been shown to be a major determinant in the selection of resistance mutations in HIV-1. nih.gov While specific resistance studies on this compound are not detailed in the available literature, the general principles of polymerase-mediated resistance through discrimination and excision are expected to apply.

Preclinical Investigations in Cancer Biology Models

While direct preclinical studies on this compound in cancer biology are limited in the reviewed literature, extensive research on the closely related compound, 5-aza-2'-deoxycytidine (Decitabine), provides significant insights into the potential anticancer activities of such cytidine analogs. It is important to note that the following findings pertain to 5-aza-2'-deoxycytidine and not directly to this compound.

Induction of Cell Growth Inhibition and Apoptosis in Cancer Cell Lines

5-aza-2'-deoxycytidine has been shown to inhibit the growth of various human cancer cell lines in a dose- and time-dependent manner. nih.govnih.govnih.gov For example, in colon cancer HT-29 cells, 5-aza-2'-deoxycytidine decreased cell viability and induced significant apoptosis. sid.irmui.ac.irsemanticscholar.orgnih.gov Similarly, in head and neck squamous cell carcinoma (HNSCC) FaDu cells, it reduced cell viability and induced apoptosis. nih.govresearchgate.net

The induction of apoptosis is a key mechanism of its anticancer effect. Studies have demonstrated that treatment with 5-aza-2'-deoxycytidine leads to an increase in the percentage of apoptotic cells in various cancer cell lines, including colon cancer and HNSCC. sid.irnih.govnih.govmui.ac.irsemanticscholar.orgnih.govresearchgate.net

Table 2: Effect of 5-aza-2'-deoxycytidine on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Citation |

| HT-29 | Colon Cancer | Cell growth inhibition, Apoptosis induction | sid.irnih.govmui.ac.irsemanticscholar.orgnih.gov |

| FaDu | Head and Neck Squamous Cell Carcinoma | Cell growth inhibition, Apoptosis induction | nih.govresearchgate.net |

| MDA-MB-468 | Breast Cancer | Cytotoxicity | nih.gov |

| DLD-1 | Colorectal Cancer | No significant growth inhibition or apoptosis at concentrations that cause demethylation | nih.gov |

Targeting of Retrotransposon Reverse Transcriptases

Long Interspersed Nuclear Elements (LINE-1) are autonomous retrotransposons that constitute a significant portion of the human genome and are capable of replication through reverse transcription. The reverse transcriptase (RT) encoded by LINE-1 is a potential target for therapeutic intervention.

While direct studies on the effect of this compound on retrotransposon RTs are not available, research on other nucleoside reverse transcriptase inhibitors (NRTIs) has demonstrated their ability to inhibit LINE-1 retrotransposition. scienceopen.comnih.gov For instance, stavudine, zidovudine, tenofovir (B777) disoproxil fumarate, and lamivudine (B182088) have all been shown to inhibit LINE-1 retrotransposition in vitro. nih.gov The mechanism of inhibition is competitive, with the triphosphate forms of these NRTIs competing with the natural dNTPs for incorporation by the LINE-1 RT. scienceopen.com Given that this compound is a nucleoside analog, it is plausible that it could also inhibit the activity of retrotransposon reverse transcriptases, although this requires experimental verification.

Structure Activity Relationship Studies and Rational Analog Design

Influence of 2'-Azido Group on Enzymatic Substrate Specificity

The substrate specificity of DNA and RNA polymerases is heavily influenced by the substituent at the 2'-position of the incoming nucleoside triphosphate. rsc.org Polymerases utilize a "steric gate" mechanism to differentiate between ribonucleosides (possessing a 2'-hydroxyl group) and deoxyribonucleosides. rsc.orgescholarship.org The introduction of a 2'-azido group (2'-N₃) instead of a 2'-hydroxyl (2'-OH) or a 2'-hydrogen (2'-H) significantly alters this interaction.

The 2'-azido group is relatively bulky yet can be accommodated by the active sites of certain polymerases. For instance, some mutant forms of T7 RNA polymerase are capable of recognizing and incorporating 2'-azido-2'-deoxyribonucleoside triphosphates. nih.gov In cellular metabolism, the initial phosphorylation of the parent nucleoside, 2'-azidocytidine, is a critical step. Studies have shown that this conversion is primarily mediated by deoxycytidine kinase (dCK), and overexpression of dCK can lead to a dramatic increase in the incorporation of the analog into cellular RNA. nih.gov

| Enzyme | Parent Nucleoside | Activity/Incorporation | Key Finding |

|---|---|---|---|

| Deoxycytidine Kinase (dCK) | 2'-Azidocytidine (2'-AzCyd) | Phosphorylates 2'-AzCyd | Overexpression of dCK significantly increases intracellular levels and subsequent RNA incorporation. nih.gov |

| T7 RNA Polymerase (Mutant) | 2'-Azido-2'-deoxyribonucleoside Triphosphates | Substrate for transcription | Engineered polymerases can have expanded substrate tolerance for 2'-modified nucleosides. nih.gov |

| Poly(A) Polymerase | 2'-Azidoadenosine (2'-AzAd) | Metabolically incorporated into mRNA | Demonstrates polymerase-selective incorporation of 2'-azido nucleosides. nih.gov |

| Hepatitis C Virus (HCV) NS5B Polymerase | 2'-Deoxy-4'-azidocytidine Triphosphate | Efficient incorporation and chain termination | The lack of a 2'-OH group, typically crucial for RNA polymerase, is overcome by the 4'-azido modification. nih.govsemanticscholar.org |

Comparative Analysis with Other 2'-Modified and 4'-Modified Nucleoside Triphosphates

The properties of 2'-Deoxy-2'-azidocytidine triphosphate are best understood when compared with other modified nucleoside analogs. Modifications at the 2'- and 4'-positions of the sugar ring are particularly important for modulating antiviral activity.

2'-Fluoro (2'-F) Modification: The 2'-fluoro substitution is a common strategy in nucleoside design. oup.com Like the azido (B1232118) group, the fluoro group is electronegative, but it is sterically much smaller. Analogs like 2'-deoxy-2'-fluorocytidine (B130037) have shown potent anti-HCV activity, but sometimes suffer from a lack of selectivity, inhibiting cellular polymerases as well. nih.gov The combination of a 2'-fluoro and a 4'-azido group in the same molecule has resulted in potent anti-HIV agents. nih.gov

2'-Methyl (2'-CH₃) Modification: 2'-C-methyl nucleosides are a well-established class of potent HCV inhibitors. nih.gov This bulky group can act as a non-obligate chain terminator; after its incorporation, the altered sugar configuration prevents the proper binding of the next incoming nucleotide. nih.gov Combining a 2'-methyl with a 4'-azido group has also been explored to create potent HCV inhibitors. nih.gov

4'-Azido (4'-N₃) Modification: The 4'-azido modification has proven to be a highly effective strategy, particularly in anti-HIV and anti-HCV drug design. nih.govnih.gov Unlike modifications at the 2'-position, which directly interact with the polymerase's steric gate, the 4'-azido group primarily acts by constraining the conformation of the furanose ring, favoring a 3'-endo (North-type) pucker. nih.gov This conformation is often preferred by viral reverse transcriptases. Notably, 4'-azidothymidine (B1666319) was found to be active against HIV mutants that were resistant to the cornerstone drug AZT (3'-azido-3'-deoxythymidine). nih.gov Similarly, 4'-azido cytidine (B196190) analogs have demonstrated potent inhibition of HCV replication. nih.govsemanticscholar.org

| Compound | Modification(s) | Target Virus | Reported Activity (IC₅₀ or EC₅₀) | Reference |

|---|---|---|---|---|

| 4'-Azidothymidine | 4'-N₃ | HIV | Active against AZT-resistant mutants | nih.gov |

| 4'-Azido-2'-deoxyguanosine | 4'-N₃ | HIV | 0.003 µM | nih.gov |

| 2'-Deoxy-2'-fluoro-4'-azidocytidine (RO-0622) | 2'-F, 4'-N₃ | HCV | 24 nM | nih.govsemanticscholar.org |

| 2'-C-Methyladenosine | 2'-C-CH₃ | HCV | IC₅₀ = 1.9 µM (triphosphate vs. polymerase) | semanticscholar.org |

| 4'-Azido-2'-deoxy-2'-C-methylcytidine | 2'-C-CH₃, 4'-N₃ | HCV | EC₅₀ = 1.2 µM | nih.gov |

Strategies for Enhancing Intracellular Triphosphate Levels through Prodrug Development

A significant hurdle for the therapeutic efficacy of nucleoside analogs is their dependence on intracellular phosphorylation to the active triphosphate form. nih.govomicsonline.org This multi-step process is catalyzed by cellular kinases, and the first phosphorylation step, converting the nucleoside to the nucleoside monophosphate, is often inefficient and rate-limiting. nih.govomicsonline.org To bypass this bottleneck, various prodrug strategies have been developed. nih.gov

The most prominent approach is the phosphoramidate (B1195095) "ProTide" technology. nih.gov This involves masking the phosphate (B84403) group of a nucleoside monophosphate with an aryl group and an amino acid ester. These hydrophobic moieties facilitate cell entry, after which intracellular enzymes cleave the masking groups to release the nucleoside monophosphate directly, thus bypassing the first kinase-dependent step. nih.gov This strategy has been successfully applied to 2'-C-methyl-4'-azido pyrimidine (B1678525) nucleosides. nih.gov

Other prodrug approaches include:

Acyloxymethyl esters: These can be attached to the nucleoside to improve its pharmacokinetic properties. nih.gov

Triphosphate Prodrugs: A more recent and less explored strategy aims to deliver the triphosphate form directly. The "γ-ProTriP" approach involves masking the terminal phosphate of a nucleoside triphosphate with an aryloxy phosphoramidate group. acs.org This strategy has the potential to bypass the entire phosphorylation cascade. acs.org

These prodrug strategies are crucial for ensuring that a sufficient concentration of the active this compound (or a related analog) accumulates within the target cell to exert its antiviral effect.

Development of Multifunctional Nucleoside Analogs

The chemical properties of the azido group extend its utility beyond simply modulating polymerase interactions. The azide (B81097) moiety is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This bioorthogonal reactivity allows the 2'-azido group to serve as a versatile chemical handle for covalently attaching other molecules, leading to the development of multifunctional nucleoside analogs. acs.orgnih.gov

This capability enables several advanced applications:

Bioconjugation: The 2'-azido group on a nucleoside can be "clicked" to an alkyne-containing molecule to create novel bioconjugates. Examples include linking nucleosides to steroids, bile acids, or nitric oxide photodonors to create hybrid compounds with potentially dual modes of action. nih.gov

Labeling and Imaging: Fluorophores, biotin (B1667282) tags, or other reporter molecules can be attached to 2'-azido nucleosides after their incorporation into DNA or RNA. nih.govresearchgate.net This allows for the visualization and tracking of nucleic acids in living cells.

Therapeutic Enhancement: A targeting ligand could be attached to an azido-nucleoside to direct the antiviral agent specifically to infected cells, potentially increasing efficacy and reducing systemic toxicity.

A notable example of a multifunctional analog is a spin-labeled, photoreactive ATP derivative (SL-2N₃-ATP), which contains an azido group on the adenine (B156593) base for photo-crosslinking and a spin label on the ribose. nih.gov This complex molecule was used to probe the structure of ATP-binding sites in proteins. nih.gov The development of such multifunctional analogs based on the 2'-azido scaffold represents a promising frontier in chemical biology and drug discovery.

Methodological Approaches for Studying 2 Deoxy 2 Azidocytidine Triphosphate

Biochemical Enzyme Kinetics and Inhibition Assays (e.g., Polymerase Assays, Ribonucleotide Reductase Assays)

Biochemical assays are fundamental in determining the specific molecular targets of 2'-Deoxy-2'-azidocytidine triphosphate and its phosphorylated derivatives. These assays measure the compound's effect on the activity of key enzymes involved in nucleic acid metabolism.

Polymerase Assays: The triphosphate form of 2'-deoxy-2'-azidocytidine is investigated as a potential inhibitor of DNA polymerases. These assays typically involve an in vitro system with a purified DNA polymerase, a DNA template-primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including the analog being tested. The rate of DNA synthesis is measured, often by the incorporation of a radiolabeled or fluorescently tagged dNTP. Inhibition kinetics, such as the determination of the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), can be established by varying the concentrations of the natural substrate and the inhibitor. While direct kinetic data for this compound is not extensively published, similar nucleoside triphosphate analogs have been shown to be inhibitors of various viral and cellular DNA polymerases. For instance, 3'-azido-2',3'-dideoxythymidine 5'-triphosphate has been demonstrated to be a specific inhibitor of reverse transcription. acs.org

Ribonucleotide Reductase Assays: The diphosphate (B83284) form of 2'-deoxy-2'-azidocytidine has been identified as a potent inhibitor of ribonucleotide reductase. nih.gov This enzyme is crucial for the de novo synthesis of dNTPs. Inhibition assays for ribonucleotide reductase measure the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates. The activity of the enzyme can be monitored using various methods, including HPLC to separate and quantify the substrate and product. Studies have shown that after phosphorylation to its diphosphate form, 2'-azido-2'-deoxycytidine (B1195721) acts as a powerful inhibitor of ribonucleotide reductase. nih.gov This inhibition is of significant interest as it can potentiate the effects of other nucleoside analogs by altering the cellular dNTP pools. nih.govnih.gov

Cell Culture-Based Assays for Replication and Cell Cycle Analysis

Cell-based assays are critical for understanding the physiological effects of 2'-deoxy-2'-azidocytidine on whole cells, including its impact on DNA replication and cell cycle progression.

Replication Analysis: The inhibitory effect of 2'-deoxy-2'-azidocytidine on DNA replication is often studied in cultured mammalian cells, including cancer cell lines and virus-infected cells. nih.govnih.gov A common method involves pulsing the cells with a labeled nucleoside, such as tritiated thymidine (B127349) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), in the presence or absence of the inhibitor. The amount of incorporated label into newly synthesized DNA is then quantified to determine the rate of replication. Results have indicated that 2'-deoxy-2'-azidocytidine reversibly inhibits cell growth by interfering with DNA replication. nih.govnih.gov

Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.comnih.gov Cells are treated with the compound, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide or DAPI. The fluorescence intensity of individual cells is proportional to their DNA content. Treatment with 2'-deoxy-2'-azidocytidine has been shown to cause a prolongation of the S phase of the cell cycle in human lymphoblasts. nih.govnih.gov This S-phase arrest is a common consequence of DNA synthesis inhibition.

Interactive Table: Effect of 2'-deoxy-2'-azidocytidine on Cell Cycle Distribution

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

|---|---|---|---|---|---|

| CEM lymphoblasts | Control | 55 | 30 | 15 | nih.govnih.gov |

Mass Spectrometry and High-Performance Liquid Chromatography for Metabolite Profiling

Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are indispensable tools for studying the metabolic fate of 2'-deoxy-2'-azidocytidine and its effect on the cellular metabolome.

Metabolite Profiling: HPLC methods are developed for the simultaneous analysis of the parent nucleoside and its phosphorylated derivatives (mono-, di-, and triphosphate). nih.gov This allows for the quantification of the intracellular conversion of the prodrug to its active forms. These methods often employ ion-pair reversed-phase or anion-exchange chromatography to separate the highly polar phosphorylated species, followed by UV or MS detection. While specific HPLC methods for this compound are not widely detailed, methods for the analogous compound azidothymidine (AZT) and its phosphates in various biological matrices have been established. nih.gov

Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) enables untargeted metabolomics studies to obtain a global view of the metabolic changes induced by the compound. e-century.us This can reveal unexpected off-target effects or downstream consequences of the primary mechanism of action. For example, metabolomic studies on other nucleoside analogs have identified alterations in pathways beyond nucleotide metabolism.

Electron Microscopy for Visualization of DNA Replication Intermediates

Electron microscopy (EM) provides a direct visual method to study the effects of DNA replication inhibitors on the structure of replicating DNA molecules. In studies involving polyoma virus-infected cells, treatment with 2'-deoxy-2'-azidocytidine led to a significant decrease in the number of replicating viral DNA intermediates as observed by EM. nih.gov Furthermore, the analysis revealed an accumulation of DNA molecules at a very early stage of replication, suggesting that the compound inhibits an early step in the replication process, possibly initiation. nih.gov The use of EM also helped to identify the presence of rolling circle-type replication intermediates in treated cells. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-Substrate/Inhibitor Complex Structures

To understand the precise molecular interactions between this compound and its target enzymes, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed.

X-ray Crystallography: This technique can provide atomic-level detail of the binding of a nucleotide analog to the active site of a polymerase or other target enzymes. researchgate.netnih.gov By co-crystallizing the enzyme with the inhibitor and a DNA template-primer, researchers can visualize the specific hydrogen bonds, hydrophobic interactions, and conformational changes that mediate the inhibitory effect. While a crystal structure of this compound in complex with a polymerase has not been reported, the structures of other nucleoside analogs in complex with polymerases have provided invaluable insights into their mechanisms of action. nih.gov The structure of a related compound, 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine, has been determined by X-ray crystallography. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly useful for studying large protein complexes, such as the replisome, which are often difficult to crystallize. nih.gov This technique could potentially be used to visualize the effects of this compound on the entire DNA replication machinery in a near-native state.

Molecular Modeling and Computational Simulations of Analog Interactions

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, complement experimental studies by providing dynamic insights into the interactions between this compound and its targets.

Molecular Docking: This method predicts the preferred binding orientation of the inhibitor within the active site of the target enzyme. It can help to rationalize the observed inhibitory activity and guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the enzyme-inhibitor complex over time, providing information on the stability of the interaction and the conformational changes induced by the inhibitor. nih.govmdpi.comresearchgate.net These simulations can also be used to calculate the binding free energy, which is a theoretical measure of the affinity of the inhibitor for the enzyme. nih.gov Such studies have been extensively used to understand the inhibition of polymerases by various nucleoside analogs. mdpi.com

Transcriptomic and Proteomic Analyses for Gene Expression and Protein Modulation Studies

Transcriptomic and proteomic approaches provide a global view of the cellular response to treatment with 2'-deoxy-2'-azidocytidine.

Transcriptomic Analysis: Techniques such as RNA sequencing (RNA-Seq) can be used to profile the changes in gene expression across the entire genome following drug treatment. nih.gov This can help to identify pathways that are up- or down-regulated in response to the inhibition of DNA replication and cell cycle arrest. For instance, transcriptomic profiling of cells treated with the related compound 5-aza-2'-deoxycytidine revealed significant changes in gene expression related to various cellular processes. nih.gov

Proteomic Analysis: Proteomic studies, often employing two-dimensional gel electrophoresis or mass spectrometry-based techniques, identify and quantify changes in the levels of thousands of proteins in response to the drug. nih.gov A proteomic analysis of pancreatic cancer cells treated with 5-aza-2'-deoxycytidine identified the up- and down-regulation of numerous proteins involved in cellular processes such as cytoskeletal organization and stress response. nih.gov Similar studies with 2'-deoxy-2'-azidocytidine could reveal key proteins and pathways affected by its mechanism of action.

Interactive Table: Proteomic Changes Induced by a Related Nucleoside Analog (5-aza-2'-deoxycytidine) in PaCa44 Cells

| Protein | Change | Fold Change | Reference |

|---|---|---|---|

| Cofilin | Down-regulated | Silenced | nih.gov |

| Profilin 1 | Down-regulated | Silenced | nih.gov |

| Coactosin | Down-regulated | 22 | nih.gov |

| Peptidyl-propyl cis-trans isomerase A | Down-regulated | 16 | nih.gov |

| Cystatin B | Down-regulated | 15 | nih.gov |

| Stress-70 protein | Up-regulated | 13 | nih.gov |

| Superoxide dismutase | Up-regulated | 11 | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.